

# In-Depth Technical Guide: 1-Bromotetradecane-d4

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## Compound of Interest

Compound Name: 1-Bromotetradecane-d4

Cat. No.: B582282

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This technical guide provides a comprehensive overview of 1-Bromotetradecane and its deuterated analog, **1-Bromotetradecane-d4**. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathway and experimental workflow.

## Physicochemical Properties

The following table summarizes the key quantitative data for 1-Bromotetradecane and 1-Bromotetradecane-1,1,2,2-d4.

Property	1-Bromotetradecane	1-Bromotetradecane-1,1,2,2-d4
Molecular Formula	C <sub>14</sub> H <sub>29</sub> Br	C <sub>14</sub> H <sub>25</sub> D <sub>4</sub> Br
Molecular Weight	277.28 g/mol	281.31 g/mol
CAS Number	112-71-0	1219798-81-8
Appearance	Colorless to pale yellow liquid[1][2]	-
Melting Point	5-6 °C[3]	-
Boiling Point	175-178 °C at 20 mmHg[3]	-
Density	0.932 g/mL at 25 °C[3]	-
Refractive Index	n <sub>20</sub> /D 1.460[3]	-
Isotopic Purity	-	98 atom % D

## Experimental Protocols

While specific experimental protocols for the synthesis of **1-Bromotetradecane-d4** are not readily available in the literature, a plausible and detailed synthetic route can be devised based on established chemical transformations. The following protocols describe the synthesis of the non-deuterated 1-Bromotetradecane and a proposed, detailed method for the preparation of 1-Bromotetradecane-1,1,2,2-d4.

### Synthesis of 1-Bromotetradecane from 1-Tetradecanol

A common method for the synthesis of 1-Bromotetradecane is the bromination of 1-tetradecanol.[4][5]

Materials:

- 1-Tetradecanol
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

- Hydrobromic acid (HBr)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (10%)
- Ethanol (50%)
- Anhydrous sodium carbonate

#### Procedure:

- To a reaction vessel, add 1-tetradecanol.
- With stirring, slowly add sulfuric acid dropwise. Continue stirring for 30 minutes after the addition is complete.
- Add hydrobromic acid to the mixture.
- Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.
- Cool the mixture to 30 °C and then allow it to stand for 12 hours.
- Separate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.
- Wash the oily layer twice with an equal volume of 50% ethanol.
- Add anhydrous sodium carbonate to the washed product and stir intermittently over 24 hours to dry the product.
- Filter the mixture to obtain crude 1-Bromotetradecane.
- The crude product can be further purified by distillation under reduced pressure.

## Proposed Synthesis of 1-Bromotetradecane-1,1,2,2-d4

This proposed synthesis involves two main stages: the deuteration of a suitable starting material to produce 1,1,2,2-tetradeuterio-1-tetradecanol, followed by its bromination. A potential method for the selective  $\alpha$  and  $\beta$  deuteration of alcohols using a ruthenium catalyst and  $\text{D}_2\text{O}$  as the deuterium source has been described and can be adapted for this purpose.

### Stage 1: Synthesis of 1,1,2,2-tetradeuterio-1-tetradecanol

#### Materials:

- 1-Tetradecanol
- Ruthenium catalyst (e.g., a suitable Ru-pincer complex)
- Deuterium oxide ( $D_2O$ )
- Organic solvent (e.g., toluene)
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- In a reaction vessel, dissolve 1-tetradecanol in the organic solvent.
- Add the ruthenium catalyst to the solution.
- Add deuterium oxide ( $D_2O$ ) to the mixture.
- Heat the reaction mixture under an inert atmosphere and stir for the required reaction time, monitoring the reaction progress by techniques such as NMR or mass spectrometry.
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain crude 1,1,2,2-tetradeuterio-1-tetradecanol.
- Purify the product by column chromatography.

### Stage 2: Bromination of 1,1,2,2-tetradeuterio-1-tetradecanol

#### Materials:

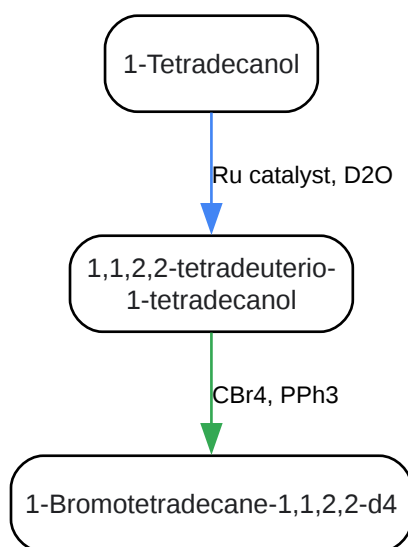
- 1,1,2,2-tetradeuterio-1-tetradecanol
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)

#### Procedure:

- In a round-bottom flask, dissolve 1,1,2,2-tetradeuterio-1-tetradecanol and carbon tetrabromide in dichloromethane.
- Cool the solution in an ice bath.
- Slowly add triphenylphosphine to the cooled solution in portions.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by adding water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to yield 1-Bromotetradecane-1,1,2,2-d<sub>4</sub>.

## Visualizations

### Synthetic Pathway of 1-Bromotetradecane-1,1,2,2-d<sub>4</sub>



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Caption: Proposed synthetic pathway for 1-Bromotetradecane-1,1,2,2-d<sub>4</sub>.

## Experimental Workflow for the Synthesis of 1-Bromotetradecane-1,1,2,2-d<sub>4</sub>



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Caption: Experimental workflow for the synthesis of 1-Bromotetradecane-1,1,2,2-d<sub>4</sub>.

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